molecular formula C18H22N4O4 B5058754 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine

1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5058754
M. Wt: 358.4 g/mol
InChI Key: WKAMFQSBEDUFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine, also known as DNBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. DNBP is a piperazine derivative that has been synthesized through a multi-step reaction process, and it exhibits a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonin receptor system in the brain. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine has a range of biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases. 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine has also been shown to improve cognitive function and memory in animal models, suggesting that it could have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine is its unique chemical structure, which makes it a promising target for drug development. Its ability to modulate the serotonin receptor system and inhibit the activity of monoamine oxidase could make it useful in the treatment of various diseases. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine has been shown to improve cognitive function and memory in animal models, and further research is needed to determine whether it could be useful in the treatment of human patients. Another area of interest is its potential use as a drug candidate for the treatment of cancer. 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various types of cancer. Overall, there is a great deal of potential for further research on 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine involves several steps, starting with the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting intermediate product is then treated with piperazine in the presence of a reducing agent to yield 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine. This process has been optimized to improve the yield and purity of the final product, and it has been successfully replicated in various research studies.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Its unique chemical structure and mechanism of action make it a promising target for drug development.

properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-25-16-11-14(15(22(23)24)12-17(16)26-2)13-20-7-9-21(10-8-20)18-5-3-4-6-19-18/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAMFQSBEDUFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethoxy-2-nitrobenzyl)-4-(2-pyridinyl)piperazine

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